Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
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Overview
Description
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then nitrated to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Cyclization: Cyclization reactions often require specific catalysts and solvents, depending on the desired product.
Major Products Formed
Reduction: Ethyl 6-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate.
Substitution: 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.
Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential anticancer and antimicrobial properties.
Biology: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazoline core structure is known to inhibit certain enzymes, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate: Lacks the nitro group at the 6-position.
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Has the nitro group at the 7-position instead of the 6-position.
Uniqueness
Ethyl 6-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H9N3O5 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 6-nitro-4-oxo-3H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-4-3-6(14(17)18)5-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15) |
InChI Key |
ZAJTVVHEPICRJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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